molecular formula C13H14BrNS B11810492 2-Bromo-4-(4-butylphenyl)thiazole

2-Bromo-4-(4-butylphenyl)thiazole

Cat. No.: B11810492
M. Wt: 296.23 g/mol
InChI Key: FTXMCVRWUMXNIK-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-butylphenyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a thiazole ring substituted with a bromine atom at the 2-position and a butylphenyl group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-butylphenyl)thiazole typically involves the reaction of 2-bromo-1-(4-butylphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through cyclization to form the thiazole ring. The general reaction scheme is as follows:

    Starting Materials: 2-bromo-1-(4-butylphenyl)ethanone and thiourea.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-butylphenyl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts like palladium or copper are employed in the presence of ligands to facilitate coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminothiazoles, while coupling reactions can produce biaryl thiazoles.

Scientific Research Applications

2-Bromo-4-(4-butylphenyl)thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties. It has shown activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent. The compound has demonstrated cytotoxic effects on certain cancer cell lines.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-butylphenyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit bacterial enzymes, leading to cell death. The exact molecular pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-phenylthiazole: Lacks the butyl group, resulting in different biological activities.

    4-(4-Butylphenyl)-2-chlorothiazole: Substitution of bromine with chlorine alters its reactivity and biological properties.

    2,4-Disubstituted thiazoles: Various substituents at the 2 and 4 positions can significantly impact the compound’s properties.

Uniqueness

2-Bromo-4-(4-butylphenyl)thiazole is unique due to the presence of both the bromine atom and the butylphenyl group. This combination imparts specific electronic and steric effects, influencing its reactivity and biological activities. The compound’s structure allows for targeted modifications, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C13H14BrNS

Molecular Weight

296.23 g/mol

IUPAC Name

2-bromo-4-(4-butylphenyl)-1,3-thiazole

InChI

InChI=1S/C13H14BrNS/c1-2-3-4-10-5-7-11(8-6-10)12-9-16-13(14)15-12/h5-9H,2-4H2,1H3

InChI Key

FTXMCVRWUMXNIK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)Br

Origin of Product

United States

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